molecular formula C13H20FN3O2 B601335 Desacetyl-N,O-descarbonylLinezolid CAS No. 333753-72-3

Desacetyl-N,O-descarbonylLinezolid

Cat. No.: B601335
CAS No.: 333753-72-3
M. Wt: 269.32
InChI Key:
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Description

Desacetyl-N,O-descarbonylLinezolid is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Linezolid. It is characterized by the removal of the acetamide and carbonyl groups from the parent compound, Linezolid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl-N,O-descarbonylLinezolid typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring stringent quality control measures to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Desacetyl-N,O-descarbonylLinezolid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds .

Scientific Research Applications

Desacetyl-N,O-descarbonylLinezolid has several scientific research applications:

    Chemistry: It is used to study the chemical properties and reactivity of Linezolid derivatives.

    Biology: The compound is employed in biological studies to understand the metabolic pathways and biotransformation of Linezolid.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Linezolid, aiding in the development of more effective antibiotics.

    Industry: It is used in the pharmaceutical industry for quality control and impurity profiling of Linezolid

Mechanism of Action

Desacetyl-N,O-descarbonylLinezolid exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of Linezolid, making it a valuable compound for studying the action of oxazolidinone antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: The parent compound, used as an antibiotic.

    Linezolid Impurity D: Another derivative used in research.

    Linezolid Impurity F: A related compound with different functional groups.

    Linezolid R-Isomer: The enantiomer of Linezolid

Uniqueness

Desacetyl-N,O-descarbonylLinezolid is unique due to the specific removal of the acetamide and carbonyl groups, which alters its chemical properties and reactivity. This makes it particularly useful for studying the metabolic pathways and degradation products of Linezolid .

Properties

IUPAC Name

1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUTKXYLNLAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.